molecular formula C22H22O9 B589296 (S)-Ketoprofen Acyl-|A-D-glucuronide CAS No. 140148-26-1

(S)-Ketoprofen Acyl-|A-D-glucuronide

Cat. No. B589296
M. Wt: 430.409
InChI Key: PBTXSZZKPHBHMA-QVTYPLGRSA-N
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Description

“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a glucuronide, a substance produced by linking glucuronic acid to another substance via a glycosidic bond . It’s a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen .


Synthesis Analysis

The synthesis of “(S)-Ketoprofen Acyl-|A-D-glucuronide” involves glucuronidation, a method that animals use to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source . The glucuronic acid is attached via a glycosidic bond to the substance .


Molecular Structure Analysis

The molecular structure of “(S)-Ketoprofen Acyl-|A-D-glucuronide” is complex. It contains a glucuronic acid linked to a ketoprofen molecule .


Chemical Reactions Analysis

“(S)-Ketoprofen Acyl-|A-D-glucuronide” is a reactive metabolite of NSAIDs. It covalently binds to endogenous proteins . The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .

Scientific Research Applications

  • Stereoselective Esterase Activity of Human Serum Albumin

    Human serum albumin (HSA) is known to accelerate the hydrolysis reaction of acyl glucuronides, including (S)-Ketoprofen Acyl-|A-D-glucuronide, back to the parent aglycon. The stereoselective activity of HSA with ketoprofen glucuronides has been investigated, revealing that (R)-ketoprofen glucuronide is a better substrate than the (S)-conjugate. This study also explored the distinct sites on HSA for reversible binding and hydrolysis of ketoprofen glucuronides (Dubois-Presle et al., 1995).

  • Stereoselective Binding to Human Serum Albumin

    The reversible binding of R and S ketoprofen glucuronides to HSA was investigated using ultraviolet circular dichroism. It was found that R ketoprofen glucuronide binds to one site of albumin, while S ketoprofen glucuronide also binds to HSA, but with lower affinity. This research provided insights into how the glucuronides of ketoprofen interact with albumin, highlighting the role of the D-glucuronic acid moiety in this process (Dubois et al., 1994).

  • Kinetic Studies on Intra Molecular Acyl Migration

    The spontaneous degradation of β-1-O-acyl glucuronide metabolites of ketoprofen was studied using 1H-NMR spectroscopy. This research provided valuable insights into the degradation rates and half-lives of these glucuronides, highlighting their stereoselective degradation, with the rate for the (S)-isomer always slower compared to the (R)-isomer (Skordi et al., 2005).

  • Stereoselective Irreversible Binding of Ketoprofen Glucuronides to Albumin

    This study focused on the reactivity of the glucuronide of both ketoprofen enantiomers towards HSA, revealing stereoselective differences in their binding. The research suggested that the irreversible binding of ketoprofen to albumin depends on the stereochemistry of the aglycon and may affect the major function of albumin in drug transport (Presle et al., 1996).

Future Directions

Future research could focus on the covalent adduct formation of NSAIDs-AGs with UDP-glucuronosyltransferase (UGT). A significant negative correlation between the half-lives of NSAIDs-AG in phosphate buffers and the amount of covalent adduct with UGT2B7 was observed, suggesting the more labile NSAID-AG forms higher irreversible bindings to UGT .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16-,17-,18+,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXSZZKPHBHMA-QVTYPLGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857911
Record name 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ketoprofen Acyl-|A-D-glucuronide

CAS RN

140148-26-1
Record name 1-O-[(2S)-2-(3-Benzoylphenyl)propanoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
MJ Bailey, RG Dickinson - Chemico-biological interactions, 2003 - Elsevier
… In renal failure patients administered ketoprofen (as the racemate, a 50:50 mixture of the R- and S-enantiomers), compromised capacity to excrete R- and S-ketoprofen acyl glucuronide …
Number of citations: 276 www.sciencedirect.com
UA Boelsterli - Current drug metabolism, 2002 - ingentaconnect.com
Some carboxylic acid-containing drugs have been implicated in rare but serious adverse reactions. These compounds can be bioactivated via two distinct pathways: by UDP-…
Number of citations: 167 www.ingentaconnect.com
PJ Hayball - 1993 - digital.library.adelaide.edu.au
Examines aspects of the potential enantioselective pharmacokinetics and pharmacodynamics of ketoprofen in humans, and develops methods for quantifying total (bound plus unbound…
Number of citations: 0 digital.library.adelaide.edu.au

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